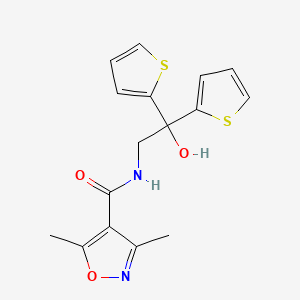

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

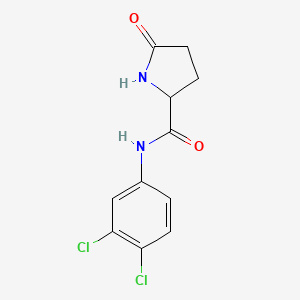

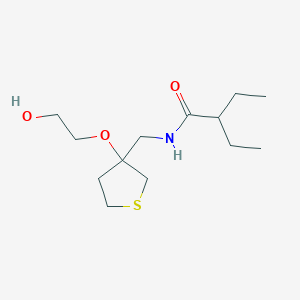

“N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide” is a complex organic compound. It contains several functional groups including an amide group (-CONH2), an isoxazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom), and two thiophene rings (five-membered rings containing four carbon atoms and one sulfur atom) .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings, followed by their functionalization and coupling. The exact synthetic route would depend on the desired yield, cost, and other factors .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the spatial arrangement of these groups.Chemical Reactions Analysis

The chemical reactions involving this compound would likely be quite diverse, given the variety of functional groups present. The amide group could participate in hydrolysis or condensation reactions, while the isoxazole and thiophene rings could undergo electrophilic substitution or other ring reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide would likely make it somewhat soluble in water .Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds with structural features similar to the specified compound have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis, characterization, and evaluation of antimicrobial activity of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates have been reported. These compounds were synthesized through a series of reactions starting from ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate, leading to analogues with established structures via 1H NMR, IR, Mass spectral data, and elemental analysis. These analogues were further evaluated for their antimicrobial activity, showcasing the potential of thiophene-containing compounds in antimicrobial research (Spoorthy et al., 2021).

Antitubercular Agents

Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides have been designed, synthesized, and their antitubercular activity evaluated. These compounds showed promising results as antitubercular agents with lower cytotoxicity profiles, highlighting the therapeutic potential of thiophene-containing compounds against Mycobacterium tuberculosis (Marvadi et al., 2020).

Anticancer Agents

The synthesis of novel thiophene and thienopyrimidine derivatives has been carried out with an aim to explore their antiproliferative activity. Some of these compounds exhibited remarkable activity against breast cancer and colon cancer cell lines, indicating the significant potential of thiophene-based compounds in cancer therapy (Ghorab et al., 2013).

PET Imaging Agents

Thiophene-containing compounds have also been investigated for their application in positron emission tomography (PET) imaging. A study developed a novel PET radiotracer for in vivo imaging of fatty acid amide hydrolase (FAAH) in rat brain, utilizing a thiophene-containing compound. This research underscores the utility of thiophene derivatives in the development of imaging agents for neurological studies (Shimoda et al., 2015).

Safety And Hazards

properties

IUPAC Name |

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S2/c1-10-14(11(2)21-18-10)15(19)17-9-16(20,12-5-3-7-22-12)13-6-4-8-23-13/h3-8,20H,9H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFGHDWZACHQCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2809114.png)

![N-(thiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2809122.png)

![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2809127.png)

![2-chloro-6-{3-[(3-chlorophenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine](/img/structure/B2809133.png)

![Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride](/img/structure/B2809134.png)

![6-(1H-pyrazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2809137.png)